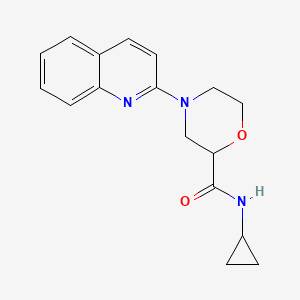![molecular formula C16H20F3N3OS B6471971 4-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}thiomorpholine CAS No. 2640818-71-7](/img/structure/B6471971.png)
4-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}thiomorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“4-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}thiomorpholine” is a complex organic compound. It contains several functional groups including a trifluoromethyl group, a pyridine ring, a piperidine ring, a carbonyl group, and a thiomorpholine ring . This compound is likely to be a part of a larger class of compounds that are used in the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of such compounds typically involves the introduction of trifluoromethylpyridine (TFMP) groups within other molecules . This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of several functional groups. The trifluoromethyl group, in particular, is known to undergo various reactions including exchanges with chlorine atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by the presence of the trifluoromethyl and pyridine groups. These groups are known to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Zukünftige Richtungen
The demand for trifluoromethylpyridine (TFMP) derivatives, which this compound is likely a part of, has been increasing steadily over the years . Therefore, future research and development efforts are likely to focus on the synthesis of new TFMP derivatives and the exploration of their potential applications .
Eigenschaften
IUPAC Name |
thiomorpholin-4-yl-[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3OS/c17-16(18,19)13-4-1-5-20-14(13)22-6-2-3-12(11-22)15(23)21-7-9-24-10-8-21/h1,4-5,12H,2-3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQICMDPGCLBJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)C(F)(F)F)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6471888.png)
![5-chloro-6-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6471893.png)
![3-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6471899.png)
![5-chloro-6-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6471913.png)
![3-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6471922.png)

![4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471935.png)
![2-(pyrrolidine-1-carbonyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine](/img/structure/B6471943.png)
![4-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471947.png)
![2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6471955.png)
![4-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471978.png)
![4-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471990.png)
![4-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carbonyl)thiomorpholine](/img/structure/B6471994.png)
![3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6472001.png)
